[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate
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Overview
Description
The compound [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate is a complex organic molecule that features a benzothiazole ring, an aniline derivative, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Aniline Derivative Synthesis: The benzothiazole derivative is then reacted with an aniline derivative under conditions that promote the formation of the desired anilino compound.
Ester Formation: The anilino compound is then reacted with an appropriate acylating agent to form the ester linkage.
Nitrophenyl Group Introduction: Finally, the nitrophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring and the aniline moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and quinones.
Reduction: Amines and hydroxylamines are typical products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Fluorescent Probes: The benzothiazole ring can be used in the design of fluorescent probes for biological imaging.
Enzyme Inhibitors: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate exerts its effects depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting their activity or altering their function.
Chemical Reactions: It can act as a catalyst or intermediate, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-aminophenyl)-6-methylbenzothiazole]
- [2-(4-nitrophenyl)-6-methylbenzothiazole]
- [2-(4-methylphenyl)-6-methylbenzothiazole]
Uniqueness
- Functional Groups : The combination of benzothiazole, aniline, and nitrophenyl groups in a single molecule is unique.
- Reactivity : The compound’s reactivity profile is distinct due to the presence of multiple functional groups that can participate in various chemical reactions.
- Applications : Its potential applications in diverse fields such as medicine, materials science, and catalysis set it apart from similar compounds.
Properties
IUPAC Name |
[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5S/c1-16-6-12-20-22(14-16)34-25(27-20)18-7-10-19(11-8-18)26-23(29)15-33-24(30)13-9-17-4-2-3-5-21(17)28(31)32/h2-14H,15H2,1H3,(H,26,29)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOBJFOXWIPLBD-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC(=O)C=CC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC(=O)/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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